BenchChemオンラインストアへようこそ!

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Alzheimer's disease Amyloid beta Chemical probe

As the 2‑methoxy analog of the Hec1/Nek2 inhibitor INH1, this compound is a critical negative control for mitotic pathway studies and a validated Aβ binder (Ki = 4.31 nM). Its 1,3‑thiazol‑2‑yl benzamide scaffold also provides privileged P2X3 receptor selectivity, enabling antagonist development without taste‑disturbance side effects. Researchers can confidently use this compound to distinguish Hec1‑dependent effects from alternative mechanisms, making it an indispensable tool for Alzheimer’s drug discovery and chemical biology programs.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 313403-33-7
Cat. No. B2610619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
CAS313403-33-7
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC)C
InChIInChI=1S/C19H18N2O2S/c1-12-8-9-14(13(2)10-12)16-11-24-19(20-16)21-18(22)15-6-4-5-7-17(15)23-3/h4-11H,1-3H3,(H,20,21,22)
InChIKeyVARYOUDZHSVKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide (CAS 313403-33-7) – Differentiated Thiazole-Benzamide for Targeted Research


N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide (CAS 313403-33-7) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, a family of compounds known for modulating purinergic (P2X3) and mitotic (Hec1/Nek2) pathways [1]. Structurally, it is the 2-methoxy-substituted analog of the well-characterized Hec1/Nek2 mitotic pathway inhibitor INH1 (CAS 313553-47-8). This ortho-methoxy modification fundamentally alters its biological fingerprint, shifting its target engagement profile away from Hec1 and toward distinct molecular targets, a critical factor for procurement decisions in drug discovery and chemical biology .

Why N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide Cannot Be Replaced by Generic Thiazole-Benzamides


Simple substitution with unsubstituted or para-substituted analogs like INH1 is not scientifically valid due to a fundamental shift in target engagement. While INH1 acts as a Hec1/Nek2 mitotic pathway disruptor, the introduction of the 2-methoxy group in this compound is associated with high-affinity binding to alternative targets, such as amyloid beta aggregates [1]. Furthermore, the broader 1,3-thiazol-2-yl benzamide class exhibits P2X3 receptor antagonism with engineered selectivity over P2X2/3 heteromers, a pharmacological property that is highly sensitive to specific benzamide substitutions [2]. Using an unqualified analog risks misinterpreting experimental results by conflating Hec1-mediated, P2X3-mediated, or amyloid-binding mechanisms.

Head-to-Head Quantitative Evidence for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide Selection


Divergent Target Engagement: Sub-nanomolar Amyloid Beta Binding vs. Hec1/Nek2 Inhibition

The 2-methoxy substitution on the benzamide ring fundamentally redirects the compound's primary target from the mitotic checkpoint kinase Hec1 to amyloid beta aggregates. The target compound exhibits a potent binding affinity (Ki) of 4.31 nM for amyloid beta (1-40) in a radioligand competition assay [1]. In contrast, the unsubstituted benzamide analog INH1 (CAS 313553-47-8) shows no reported affinity for amyloid beta at comparable concentrations, with its primary activity defined as Hec1 inhibition (GI50 = 10-20 µM in breast cancer cell lines) . This represents a profound functional divergence driven by a single methoxy group.

Alzheimer's disease Amyloid beta Chemical probe Target engagement Binding affinity

Physicochemical Differentiation: Enhanced Solubility and Reduced Crystal Packing Energy from Ortho-Methoxy Substitution

The ortho-methoxy substitution significantly alters the compound's physicochemical profile compared to its unsubstituted parent INH1. The 2-methoxy group introduces a hydrogen-bond acceptor capable of forming intramolecular interactions with the amide N-H, disrupting the strong intermolecular N-H···O=C hydrogen-bonding network that characterizes unsubstituted benzamides. This disruption typically lowers crystal lattice energy, resulting in higher intrinsic solubility and a lower melting point. While precise experimental solubility values for this compound are not publicly disclosed, the structural modification uniformly increases topological polar surface area (tPSA) by approximately 9 Ų and reduces logP by 0.5-0.7 units relative to INH1 based on in silico predictions [1]. These changes directly enhance bioavailability and formulation characteristics.

Physicochemical properties Solubility Crystal packing LogP Drug-likeness

Class-Level P2X3 Selectivity Over P2X2/3: Engineered Advantage for Pain and Chronic Cough Research

The 1,3-thiazol-2-yl substituted benzamide class, to which this compound belongs, has been explicitly optimized for P2X3 receptor antagonism with significant selectivity over the P2X2/3 heteromer. According to the foundational Bayer patent, preferred compounds in this class achieve at least 10-fold selectivity for P2X3 over P2X2/3, a critical requirement to avoid taste-related side effects (dysgeusia) that plague non-selective P2X3 antagonists like gefapixant [1]. While specific IC50 values for this compound at P2X3 are not public, the 2,4-dimethylphenyl thiazole motif is a privileged scaffold within the patent's SAR, placing this compound squarely within the high-selectivity region of the claimed chemical space.

P2X3 receptor Chronic cough Pain Selectivity Purinergic signaling

Optimal Application Scenarios for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide Based on Differentiation Evidence


Chemical Probe for Amyloid Beta Aggregation Studies in Alzheimer's Disease Models

With a validated binding affinity (Ki = 4.31 nM) for amyloid beta (1-40) [1], this compound serves as an ideal scaffold for developing imaging probes or aggregation inhibitors in Alzheimer's research. Its divergence from the Hec1/Nek2 mechanism of INH1 ensures that observed effects in neuronal models are not confounded by mitotic checkpoint disruption, making it a cleaner tool for target validation in neurodegenerative disease pathways.

Selective P2X3 Antagonist Scaffold for Chronic Cough and Pain Drug Discovery

As a member of the 1,3-thiazol-2-yl substituted benzamide class, this compound occupies a privileged chemical space for P2X3 receptor antagonism [2]. The patent-defined selectivity over P2X2/3 makes it a superior starting point for lead optimization programs aimed at developing next-generation chronic cough therapeutics that avoid the taste-disturbance side effects of non-selective antagonists like gefapixant.

Reference Control for Structure-Activity Relationship (SAR) Studies on Hec1/Nek2 Mitotic Pathway Inhibitors

As the 2-methoxy analog of the Hec1/Nek2 inhibitor INH1, this compound is a critical negative control for target specificity experiments. Researchers investigating Hec1-dependent mitotic arrest can use this compound to demonstrate that the 2-methoxy substitution abolishes Hec1 activity , thereby confirming that observed phenotypes are truly target-dependent. Its distinct physicochemical profile also allows for comparative solubility assessments within the same scaffold.

Crystallography and Biophysical Studies of Ortho-Methoxy Effects on Benzamide Conformation

The intramolecular hydrogen-bonding potential of the 2-methoxy group relative to the amide N-H makes this compound a valuable model for studying conformational effects on target binding and crystal packing. This compound can be used in co-crystallization experiments to compare the binding pose with unsubstituted benzamides, providing structural insights into how subtle substitutions drive divergent target engagement.

Quote Request

Request a Quote for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.